molecular formula C13H17NO2S B7508106 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone

Cat. No. B7508106
M. Wt: 251.35 g/mol
InChI Key: ICXUHMREDBOMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of benzothiazepines. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It may also modulate the activity of certain enzymes and receptors involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties in animal models and clinical trials. Another direction is to explore its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel analogs of this compound with improved pharmacokinetic properties may also be an area of future research.
In conclusion, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone is a promising compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and explore its potential in clinical applications.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone involves the reaction of 2-ethoxyethylamine with 2-acetylaminothiophenol in the presence of a base. The resulting intermediate is then cyclized with formaldehyde to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-16-10-13(15)14-8-5-9-17-12-7-4-3-6-11(12)14/h3-4,6-7H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXUHMREDBOMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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